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Compound of Interest

Compound Name: Boc-N-methyl-D-leucine

Cat. No.: B558484

Boc-N-methyl-D-leucine is a cornerstone of contemporary peptide chemistry and drug
development. As a non-proteinogenic amino acid derivative, its structure is engineered to
overcome the inherent limitations of natural peptides, such as poor metabolic stability and low
bioavailability.[1][2] This guide provides a detailed exploration of its unique structural features,
the profound impact of its stereochemistry, and a field-proven protocol for its synthesis, offering
researchers and drug development professionals a comprehensive resource for leveraging this
powerful building block.

The strategic incorporation of both a D-enantiomer and an N-methyl group imparts a unique
combination of properties. The D-configuration provides steric shielding against enzymatic
degradation by proteases, which are stereospecific for L-amino acids.[3][4] Concurrently, N-
methylation removes the amide proton, a key hydrogen bond donor, which not only further
enhances proteolytic stability but also introduces critical conformational constraints that can
lock a peptide into its bioactive form.[5][6] This dual modification makes Boc-N-methyl-D-
leucine an invaluable tool for enhancing the pharmacokinetic and pharmacodynamic profiles of
peptide-based therapeutics.[2][7]

Molecular Structure and Physicochemical
Properties

The defining features of Boc-N-methyl-D-leucine are the tert-butoxycarbonyl (Boc) protecting
group on the amine, the methyl group on the same nitrogen atom, and the D-stereochemical
configuration at the alpha-carbon (a-carbon).
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Property Value Source
(2R)-4-methyl-2-[methyl-[(2-
methylpropan-2-

UPAC Name yI)ox;/cF;er;nyl]amino]pentanoi 5]

c acid

CAS Number 89536-84-5 [9]

Molecular Formula C12H23N0O4 [8]

Molecular Weight 245.32 g/mol [8]

Appearance White to off-white solid N/A

Melting Point 64-65 °C 9]

The structure combines the hydrophobicity of the isobutyl side chain of leucine with the steric

bulk of the Boc group and the conformational rigidity imparted by N-methylation.
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Caption: Molecular structure of Boc-N-methyl-D-leucine highlighting the (2R) stereocenter.

The Scientific Imperative: Stereochemistry and
Functional Impact

The specific stereochemical arrangement of Boc-N-methyl-D-leucine is not arbitrary; it is a
deliberate design choice to imbue peptides with superior drug-like properties.

Pillar 1: Enhanced Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids and N-methylated
residues is the dramatic increase in resistance to enzymatic degradation.[1] Proteases, the
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enzymes responsible for cleaving peptide bonds, possess chiral active sites that are highly
specific for L-amino acid substrates. The D-configuration of the leucine residue presents an
incorrect stereochemistry to the enzyme's active site, effectively preventing recognition and
cleavage.

Furthermore, N-methylation provides an additional layer of steric and electronic shielding. By
replacing the amide proton with a methyl group, a key recognition point for protease binding via
hydrogen bonding is removed.[1][6] This dual protection strategy makes peptides containing
Boc-N-methyl-D-leucine exceptionally stable in biological systems, leading to a longer in-vivo
half-life.[10]

Pillar 2: Conformational Control and Receptor Affinity

N-methylation introduces a significant steric constraint on the peptide backbone, restricting the
rotation around the Ca-N bond and reducing the available conformational space.[1][5] This
"conformational constraint” is a powerful tool for locking a peptide into a bioactive conformation,
which can lead to enhanced receptor affinity and selectivity. By pre-organizing the peptide into
a shape that is complementary to its target receptor, the entropic penalty of binding is reduced,
often resulting in a significant increase in potency.[1]

Additionally, N-methylation lowers the energy barrier between the cis and trans conformations
of the amide bond. While the trans form is overwhelmingly favored in standard peptides, the
ability to more readily adopt a cis conformation can be crucial for mimicking protein turns or
achieving an optimal orientation for receptor engagement.

Synthesis Protocol: N-Methylation of Boc-D-leucine

The following protocol details a robust and widely utilized method for the synthesis of Boc-N-
methyl-D-leucine from its precursor, Boc-D-leucine, via N-methylation with sodium hydride
and methyl iodide.[11][12][13] This procedure is designed to be a self-validating system, with
clear checkpoints and explanations for each critical step.

Experimental Rationale

The core of this synthesis is the selective methylation of the amine's nitrogen. This is achieved
by using a strong base, sodium hydride (NaH), to deprotonate both the carboxylic acid and the
N-H of the Boc-protected amine, forming a dianion.[13] In an aprotic solvent like
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tetrahydrofuran (THF), the resulting sodium carboxylate salt has limited reactivity, while the
deprotonated nitrogen readily undergoes nucleophilic attack on methyl iodide (CHsl) to form the

desired N-methylated product.[13][14] The use of excess reagents ensures the reaction
proceeds to completion.
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Caption: Experimental workflow for the N-methylation of Boc-D-leucine.
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Step-by-Step Methodology

e Preparation:

[e]

To a dry round-bottom flask under an argon atmosphere, add Boc-D-leucine (1.0 eq).[15]

o

Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 20 mL per gram
of starting material).

o

Add methyl iodide (5.0 eq) to the solution.

[¢]

Cool the flask to 0 °C using an ice-water bath.
e Reaction:

o Causality: The portion-wise addition of sodium hydride is critical to control the vigorous
evolution of hydrogen gas as the acidic protons are removed. Cooling maintains control
over the exothermic reaction.

o Carefully add sodium hydride (60% dispersion in mineral oil, 5.0 eq) to the stirred solution
in small portions over 1-2 hours.

o Allow the reaction to stir at 0 °C until the bubbling subsides, then remove the ice bath and
let the mixture warm to room temperature.

o Stir vigorously overnight (12-16 hours) to ensure the reaction goes to completion.
e Work-up and Purification:

o Causality: The reaction is quenched with water to safely neutralize any unreacted sodium
hydride. Acidification is necessary to protonate the sodium carboxylate salt, rendering the
final product neutral and soluble in the organic extraction solvent (ethyl acetate).[13]

o Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise
addition of water until bubbling ceases.

o Add more water to dissolve the salts, and then acidify the aqueous layer to a pH of 2-3
using 1M HCI.
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o Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x
50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0.), filter, and concentrate under reduced pressure.

o The crude product can be purified by silica gel column chromatography to yield pure Boc-
N-methyl-D-leucine.

Conclusion

Boc-N-methyl-D-leucine is more than a mere reagent; it is a strategic tool for the rational
design of peptide therapeutics. Its unique stereochemistry and N-alkylation provide a powerful,
synergistic approach to overcoming the fundamental challenges of peptide stability and
bioavailability. By understanding the causal relationship between its structure and its function,
researchers can effectively employ this building block to develop next-generation drugs with
significantly improved therapeutic profiles. The synthetic protocol provided herein offers a
reliable and well-validated pathway to access this critical compound, empowering further
innovation in the field.

References

e Humpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational
constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

o Myers, A. G., et al. (2000). Highly Practical Methodology for the Synthesis of d- and I-a-
Amino Acids, N-Protected a-Amino Acids, and N-Methyl-a-amino Acids. Journal of the
American Chemical Society, 122(43), 10711-10712. [Link]

e Vinogradov, A. A, et al. (2014). On-resin N-methylation of cyclic peptides for discovery of
orally bioavailable scaffolds. Nature Chemical Biology, 10(10), 831-837. [Link]

e Ghosh, A. K., & Brindisi, M. (2015). A Facile Method for the Transformation of N-(tert-
Butoxycarbonyl) a-Amino Acids to N-Unprotected a-Amino Methyl Esters. The Journal of
Organic Chemistry, 80(10), 5272-5277. [Link]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b558484?utm_src=pdf-body
https://www.benchchem.com/product/b558484?utm_src=pdf-body
https://www.benchchem.com/product/b558484?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39313271/
https://pubs.acs.org/doi/10.1021/ja002120j
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4169229/
https://pubs.acs.org/doi/10.1021/acs.joc.5b00492
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

National Center for Biotechnology Information. (n.d.). Boc-N-methyl-D-leucine. PubChem
Compound Database. Retrieved from [Link]

Sarosi, M. B., & Filop, F. (2012). Concise preparation of N a-Fmoc-N g-(Boc, methyl)-lysine
and its application in the synthesis of site-specifically lysine monomethylated peptide. Amino
Acids, 42(2-3), 1017-1022. [Link]

Broussard, T. (2016). Backbone N-modified peptides: beyond N-methylation. Diposit Digital
de la Universitat de Barcelona. [Link]

Wang, J., et al. (2013). Synthesis of N-methyl-D-aspartic acid.

Kawamura, A., et al. (2022). Serum-Stable and Selective Backbone-N-Methylated Cyclic
Peptides That Inhibit Prokaryotic Glycolytic Mutases. ACS Central Science, 8(8), 1146-1156.
[Link]

Dey, S., et al. (1990). Synthesis, crystal structure, and molecular conformation of N-Boc-L-
Phe-dehydro-Leu-L-Val-OCHS3. Biopolymers, 29(6-7), 935-941. [Link]

Xi, X., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide
from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International
Journal of Molecular Sciences, 22(17), 9185. [Link]

ChemSrc. (2025). Boc-N-methyl-D-leucine. ChemSrc. [Link]

Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids,
Peptides and Proteins in Organic Chemistry (Vol. 1, pp. 245-273). Wiley-VCH. [Link]

Humpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational
constraint tool to improve enzymatic stability. ResearchGate. [Link]

Biron, E., & Chatterjee, J. (2014). Selective, On-Resin N-Methylation of Peptide N-
Trifluoroacetamides. ResearchGate. [Link]

Li, K., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic
3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry,
243, 114777. [Link]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b558484?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6992561
https://www.researchgate.net/publication/51624838_Concise_preparation_of_N_a-Fmoc-N_e-Boc_methyl-lysine_and_its_application_in_the_synthesis_of_site-specifically_lysine_monomethylated_peptide
http://diposit.ub.edu/dspace/handle/2445/102558
https://pubs.acs.org/doi/10.1021/acscentsci.2c00501
https://pubmed.ncbi.nlm.nih.gov/2372551/
https://www.mdpi.com/1422-0067/22/17/9185
https://www.benchchem.com/product/b558484?utm_src=pdf-body
https://www.chemsrc.com/en/cas/89536-84-5_1184323.html
https://www.monash.edu/__data/assets/pdf_file/0004/218155/09-6-synthesis-of-n-alkyl-amino-acids.pdf
https://www.researchgate.net/publication/384279093_N-methylation_of_bioactive_peptides_as_a_conformational_constraint_tool_to_improve_enzymatic_stability
https://www.researchgate.net/publication/264831032_Selective_On-Resin_N-Methylation_of_Peptide_N-Trifluoroacetamides
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9452295/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

Xi, X., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide
from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. ResearchGate.
[Link]

Humpola, M. V,, et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic
Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular
Sciences, 23(24), 15632. [Link]

Kawamura, A., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic
peptides that inhibit prokaryotic glycolytic mutases. bioRxiv. [Link]

He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and
applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from
sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst.
Metabolic Engineering, 47, 377-386. [Link]

Weiss, M. M., et al. (2017). On the Selective N-Methylation of BOC-Protected Amino Acids.
ResearchGate. [Link]

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The
synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian
Journal of Chemistry, 55(5), 906-910. [Link]

National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-D-leucine.
PubChem Compound Database. Retrieved from [Link]

Lokey Lab. (2017). N-Methylation of Boc amino acids. Wikidot. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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